molecular formula C12H18O B073363 2-(1-Cyclohexenyl)cyclohexanone CAS No. 1502-22-3

2-(1-Cyclohexenyl)cyclohexanone

Cat. No. B073363
CAS RN: 1502-22-3
M. Wt: 178.27 g/mol
InChI Key: GVNVAWHJIKLAGL-UHFFFAOYSA-N
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Description

2-(1-Cyclohexenyl)cyclohexanone is a chemical compound synthesized through condensation reactions. It is an intermediate in the synthesis of substituted phenols and has been the subject of various spectroscopic and structural analyses.

Synthesis Analysis

  • Cyclohexanone is condensed in the presence of acid or alkalis as a catalyst to form 2-(1-Cyclohexenyl)cyclohexanone, along with other side products (Yue Li, 2003).
  • The synthesis of similar compounds involves reactions such as aldol condensation and Wittig olefination (Herbert Frey, 1992).

Molecular Structure Analysis

  • The molecular structure of related cyclohexanone derivatives has been confirmed using NMR, FT-IR, MS, CHN microanalysis, and X-ray crystallography (A. Barakat et al., 2015).
  • X-ray crystallography has been used to determine the crystal structure of various cyclohexanone derivatives, revealing chair conformations and intermolecular hydrogen bonds (K. Mantelingu et al., 2007).

Chemical Reactions and Properties

  • 2-(1-Cyclohexenyl)cyclohexanone undergoes various chemical reactions, including double 1,3-dipolar cycloaddition, to yield bis-spiro-pyrrolidines (A. Amal Raj & R. Raghunathan, 2002).
  • The compound's reaction pathways include Brønsted acid-base reactions with adsorbed oxygen, leading to the formation of cyclic ketones (Xiaoying Liu & C. Friend, 2010).

Physical Properties Analysis

  • The physical properties of cyclohexanone derivatives, such as melting points and crystal structures, have been extensively studied using X-ray crystallography (M. Calligaris et al., 1975).

Chemical Properties Analysis

  • Spectroscopic methods, including UV-vis and fluorescent spectral studies, have been employed to characterize the chemical properties of cyclohexanone derivatives (Xingchuan Wei et al., 2011).
  • Quantum chemical studies provide insights into the molecular geometry and electronic properties of these compounds (A. Verma et al., 2016).

Scientific Research Applications

  • Esterification and Synthesis Applications :

    • 2-(1-Cyclohexenyl)cyclohexanone was used in esterification with acetic acid to synthesize its corresponding ester, 2-(2-cyclohexyl acetate)cyclohexanone. This compound is a precursor for [1,1-biphenyl]-2,2'-diol, which has applications in plasticizers, pesticides, and epoxy resins (Saha & Streat, 1998).
  • Catalysis and Chemical Production :

    • A study highlighted the synthesis of 2-(1-cyclohexenyl)cyclohexanone using KHSO4/Al2O3 as a catalyst (Ying, 2010).
    • Another research explored the catalyzed condensation of cyclohexanone to form 2-(1-cyclohexenyl)cyclohexanone, an intermediate for synthesizing substituted phenols (Li, 2003).
  • Dehydrogenation and Chemical Transformation :

    • The dehydrogenation of 2-(1-cyclohexenyl)cyclohexanone was studied using a palladium catalyst, leading to the formation of o-Cyclohexylphenol, o-phenylphenol, and dibenzofuran (Imafuku et al., 1974).
  • Applications in Hydrogenation Reactions :

    • A study on the selective hydrogenation of phenol and derivatives over a Pd@carbon nitride catalyst in aqueous media reported the formation of cyclohexanone, an important intermediate in chemical industry (Wang et al., 2011).
  • Pharmaceutical and Medical Research :

    • Research on the photochemistry of cis-2,6-di(1-cyclohexenyl)cyclohexanone in solution and crystals studied its potential in the formation of Norrish type-II reaction products, with implications for chemical and pharmaceutical applications (Mortko et al., 2003).
  • Analytical Chemistry :

    • Analytical studies on arylcyclohexylamines identified 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone (methoxetamine) and related compounds, highlighting the analytical applications of 2-(1-Cyclohexenyl)cyclohexanone derivatives (De Paoli et al., 2013).

Safety And Hazards

2-(1-Cyclohexenyl)cyclohexanone is classified as a flammable liquid. It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye damage. It may also cause respiratory irritation .

Future Directions

The future directions of 2-(1-Cyclohexenyl)cyclohexanone involve its use as a raw material in agrochemicals and dyestuffs . It is also being investigated for its potential in catalytic self-condensation under mild conditions .

properties

IUPAC Name

2-(cyclohexen-1-yl)cyclohexan-1-one
Source PubChem
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InChI

InChI=1S/C12H18O/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h6,11H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVNVAWHJIKLAGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)C2CCCCC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30870879
Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

2-(1-Cyclohexenyl)cyclohexanone

CAS RN

1502-22-3
Record name Cyclohexenylcyclohexanone
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Record name 2-(1-Cyclohexenyl)cyclohexanone
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name Cyclohexanone, 2-(1-cyclohexen-1-yl)-
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Record name 2-(1-cyclohexen-1-yl)cyclohexan-1-one
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Record name 2-(1-CYCLOHEXENYL)CYCLOHEXANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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